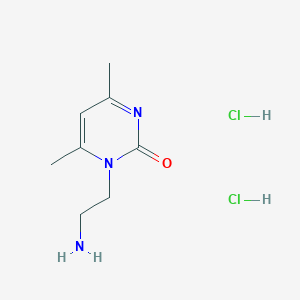![molecular formula C9H9ClIN3 B3088769 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine CAS No. 1186647-71-1](/img/structure/B3088769.png)
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
The compound “4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine” is a heterocyclic compound containing a pyrazolo[4,3-c]pyridine ring substituted with a chlorine atom, an iodine atom, and an isopropyl group. The pyrazolo[4,3-c]pyridine is a fused ring system containing a pyrazole ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-c]pyridine ring system, with the chlorine and iodine atoms and the isopropyl group attached at the appropriate positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the halogen atoms and the isopropyl group. The halogen atoms might be susceptible to nucleophilic substitution reactions, while the isopropyl group could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic ring system and the halogen and alkyl substituents. These might affect properties such as solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Sonogashira-Type Reactions : A study by Vilkauskaitė et al. (2011) explored the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds, including 1-phenylpyrazolo[4,3-c]pyridines, indicating the importance of similar compounds like 4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine in organic synthesis Vilkauskaitė et al., 2011.
Intermediate in Crizotinib Synthesis : Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, an anti-cancer drug. This indicates the potential of 4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine in the synthesis of medically significant compounds Fussell et al., 2012.
Synthesis of Antiproliferative Compounds : Razmienė et al. (2021) synthesized a library of tetrasubstituted pyrazolo[4,3-c]pyridines with notable antiproliferative activity against various cancer cell lines. The study highlights the role of pyrazolo[4,3-c]pyridine derivatives in developing new anticancer agents Razmienė et al., 2021.
Antimicrobial Agents Synthesis : Prakash et al. (2011) synthesized new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via iodine(III)-mediated oxidative cyclization. These compounds showed potent antimicrobial activity, highlighting the potential of pyrazolo[4,3-c]pyridine derivatives in creating new antimicrobial drugs Prakash et al., 2011.
Safety and Hazards
Zukünftige Richtungen
The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and “4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine” could potentially be of interest for future research. It might be worthwhile to investigate its synthesis, properties, and potential biological activity in more detail .
Eigenschaften
IUPAC Name |
4-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-6-3-4-12-8(10)7(6)9(11)13-14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONMXZGVOQRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=C2)Cl)C(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)


![{[4-(benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B3088714.png)



![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)


![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)
![Tert-butyl (3R,4R)-3-{[2-(3-chlorophenyl)ethyl]-amino}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088759.png)
![3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088762.png)
![N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B3088775.png)